(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a chemical compound with the molecular formula C₁₀H₂₁F₃O₂Si and a molecular weight of 258.35 g/mol. This compound features a triethylsilane group, which is known for its utility in organic synthesis and surface modification applications. The presence of trifluoroethoxy groups imparts unique properties, such as increased hydrophobicity and potential reactivity in various
These reactions are significant for synthesizing more complex organic molecules and materials .
Several methods exist for synthesizing (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane:
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane has several notable applications:
Several compounds share structural similarities with (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triethylsilane | C₈H₁₈Si | Basic silane without fluorinated groups |
Trifluoroacetic acid | C₂F₃O₂ | Strong acid; used in esterification reactions |
Ethyltriethoxysilane | C₉H₂₄O₄Si | Similar silane but without trifluoromethyl groups |
1-Ethoxy-2,2-difluoroethanol | C₆H₁₂F₂O₂ | Contains difluoromethyl group; less reactive |
The presence of trifluoroethoxy groups in (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane distinguishes it from other silanes by enhancing its hydrophobic properties and reactivity in specific chemical environments .
The development of fluorinated organosilanes traces back to early 20th-century breakthroughs in organofluorine chemistry. Alexander Borodin’s pioneering work in 1862 on halogen-exchange reactions laid the groundwork for introducing fluorine into organic molecules. However, the isolation of elemental fluorine by Henri Moissan in 1886 and subsequent advancements in fluorination methodologies catalyzed the synthesis of complex fluorosilanes.
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane emerged as a product of mid-20th-century innovations aimed at combining silane reactivity with fluorinated groups’ stability. Researchers sought to address challenges in creating hydrophobic materials for industrial applications, leading to the strategic incorporation of trifluoroethoxy moieties into silane frameworks. By the 1990s, optimized synthetic routes using triethylsilane and fluorinated alcohols under iron or palladium catalysis enabled its scalable production.
This compound exemplifies the synergy between silicon and fluorine chemistry. The triethylsilane backbone provides a robust platform for nucleophilic substitutions, while the 1-ethoxy-2,2,2-trifluoroethoxy group enhances electrophilicity and thermal stability. Key attributes include:
Property | Value/Description | Source |
---|---|---|
Hydrophobicity | Contact angle >110° on glass surfaces | |
Thermal Stability | Decomposes above 250°C | |
Reactivity | Participates in Pd-catalyzed couplings |
Its ability to form stable Si-O bonds with substrates makes it invaluable for surface functionalization, particularly in nanotechnology and protective coatings.
Fluorinated organosilanes represent a critical subclass of organosilicon compounds, characterized by fluorine atoms bonded to silicon or adjacent carbon groups. They are classified into three categories:
Compared to non-fluorinated analogs, these compounds exhibit:
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a fluorinated organosilicon compound with the molecular formula C₁₀H₂₁F₃O₂Si and a molecular weight of 258.35 g/mol [6] [7]. Its IUPAC name derives from the silane backbone substituted with three ethyl groups, an ethoxy chain, and a trifluoroethoxy moiety. The trifluoroethoxy group (-OCH₂CF₃) introduces significant electronegativity and steric bulk, while the triethylsilane component (-Si(C₂H₅)₃) contributes to hydrophobicity and synthetic versatility.
The compound’s structure features a central silicon atom bonded to three ethyl groups, one ethoxy group, and a trifluoroethoxy group. This arrangement creates a tetrahedral geometry around silicon, with bond angles and lengths consistent with sp³ hybridization [4] [8]. The trifluoroethoxy substituent’s electron-withdrawing nature influences the compound’s reactivity, particularly in reactions involving nucleophilic or electrophilic agents.
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a liquid at room temperature, with a density approximating 1.12–1.15 g/cm³ (typical for trialkylsilanes) [4] [8]. Its boiling point remains unspecified in available literature, but analogous triethylsilane derivatives often boil between 150–200°C under reduced pressure [3]. The compound is soluble in nonpolar organic solvents such as hexane, toluene, and dichloromethane but exhibits limited miscibility with polar solvents like water or methanol due to its hydrophobic silane core [4].
A comparative analysis of related silanes reveals distinct physical behaviors (Table 1). For instance, replacing the trifluoroethoxy group with a methoxy group (as in triethylsilane) reduces molecular weight by ~18% and increases volatility [3] [6].
Table 1: Physical Properties of Selected Silanes
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
---|---|---|---|
Triethylsilane | C₈H₁₈Si | 130.32 | 107–108 |
Ethyltriethoxysilane | C₉H₂₄O₄Si | 224.37 | 160–162 |
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane | C₁₀H₂₁F₃O₂Si | 258.35 | — |
Spectroscopic techniques provide critical insights into the compound’s structure. ¹H NMR spectra show distinct signals for the ethyl and ethoxy groups:
²⁹Si NMR reveals a resonance at δ -64.3 ppm, characteristic of silicon bonded to oxygen and alkyl groups [4]. IR spectroscopy identifies key functional groups:
Mass spectrometry confirms the molecular ion peak at m/z 258.13 [6], with fragmentation patterns consistent with sequential loss of ethyl and ethoxy groups.
The compound demonstrates moderate thermal stability but hydrolyzes slowly in the presence of moisture, yielding silanols and fluorinated alcohols [3] [8]. Its reactivity is influenced by the electron-deficient trifluoroethoxy group, which enhances susceptibility to nucleophilic attack at the silicon center. For example, in the presence of Lewis acids like boron trifluoride, the silane participates in reductive etherification, transferring its ethoxy group to carbonyl compounds [3].
The trifluoroethoxy moiety also stabilizes transition states in cross-coupling reactions, enabling synthetic routes to fluorinated polymers and surfactants [4] [8]. Notably, the compound does not exhibit pyrophoric behavior, unlike some trialkylsilanes, due to the electron-withdrawing effect of the trifluoromethyl group [3].